2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid
Description
Properties
IUPAC Name |
2-(N-(5-bromofuran-2-carbonyl)anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-7-6-10(19-11)13(18)15(8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGACMDEBLNYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)C(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid typically involves the reaction of 5-bromofuran-2-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-bromofuran-2-yl-N-phenylformamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding furan derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the furan ring.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid involves its interaction with specific molecular targets and pathways. The bromofuran ring and phenylformamido group are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects .
Comparison with Similar Compounds
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid can be compared with similar compounds such as:
2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
5-bromofuran-2-carboxylic acid: This precursor compound lacks the formamido and acetic acid moieties, making it less complex and potentially less active in biological systems.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid (CAS Number: 1184056-88-9) is a chemical compound with the molecular formula C16H15BrN2O3 and a molecular weight of 324.13 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an antiprotozoal agent . Its unique structure, which features a bromofuran moiety and a phenylformamido group, may enhance its efficacy against various protozoan parasites.
Chemical Structure
The chemical structure of this compound is characterized by the following features:
- Bromofuran Ring : Contributes to the compound's biological activity.
- Phenylformamido Group : Enhances interaction with biological targets.
Antiprotozoal Properties
Research indicates that this compound exhibits significant antiprotozoal activity, particularly against parasites responsible for diseases such as malaria and leishmaniasis. Studies have demonstrated its effectiveness in inhibiting the growth of protozoan parasites, suggesting its potential as a therapeutic agent in treating these infections.
The mechanism by which this compound exerts its biological effects involves its interaction with specific enzymes and receptors within protozoan cells. Preliminary data suggest that it may inhibit enzymes crucial for protozoan metabolism, thereby impairing their growth and survival. Further research is needed to elucidate the precise molecular targets and pathways involved.
Anti-inflammatory and Analgesic Properties
In addition to its antiprotozoal activity, compounds with similar structures have shown anti-inflammatory and analgesic properties. It is hypothesized that this compound may also exhibit these effects, although more studies are required to confirm this potential.
Comparative Analysis with Similar Compounds
Understanding how this compound compares to structurally similar compounds can provide insights into its unique properties. Below is a comparison table:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid | Structure | Methyl substitution may alter biological activity |
| 5-Bromofuran-2-carboxylic acid | Structure | Lacks phenyl formamide group; simpler structure |
| N-(5-bromofuran-2-yl)acetamide | Structure | Contains acetamide instead of formamide; different pharmacological properties |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antiprotozoal Activity : A recent study assessed the effectiveness of this compound against Plasmodium falciparum, the causative agent of malaria. Results indicated a significant reduction in parasite load in treated samples compared to controls.
- Mechanistic Insights : Another investigation focused on the binding affinity of this compound to key metabolic enzymes in protozoa. The findings suggested that it effectively inhibits enzyme activity, leading to decreased energy production in parasites.
- Anti-inflammatory Potential : A preliminary study evaluated the anti-inflammatory effects of the compound using animal models. The results indicated a reduction in inflammatory markers, suggesting additional therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing 2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling a bromofuran precursor with an N-phenylformamide-acetic acid derivative. Key steps include:
- Bromofuran activation : The 5-bromo substituent on the furan ring enhances electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions .
- Amide bond formation : Condensation of the activated furan with N-phenylformamide-acetic acid under carbodiimide (e.g., EDC/HOBt) or mixed anhydride conditions.
- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–25°C), solvent polarity (DMF or THF), and stoichiometry (1.2–1.5 eq bromofuran precursor) .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- X-ray crystallography : Resolves the spatial arrangement of the bromofuran and acetamide moieties, confirming dihedral angles (e.g., 15–25° between furan and phenyl rings) .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for the bromofuran protons (δ 6.8–7.2 ppm), N-phenyl group (δ 7.3–7.6 ppm), and acetic acid methylene (δ 3.8–4.1 ppm).
- ¹³C NMR : Key peaks include C=O (170–175 ppm) and brominated furan carbons (105–115 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₁BrN₂O₄⁺ requires m/z 339.9982) .
Q. What methods are used to assess purity, and how are impurities quantified?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) resolve impurities (<0.5% total). Mobile phases often use acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- LC-MS : Identifies common byproducts, such as dehalogenated furan derivatives or incomplete amidation products .
- Elemental analysis : Confirms C, H, N, Br content within ±0.3% of theoretical values .
Q. What is the reactivity profile of the bromofuran moiety in this compound?
The 5-bromo group undergoes:
- Suzuki coupling : With arylboronic acids in Pd(PPh₃)₄/K₂CO₃ systems to form biaryl derivatives .
- Nucleophilic substitution : With amines or thiols in DMF at 80°C, yielding 5-amino- or 5-thiofuran analogs .
- Debromination : Catalyzed by LiAlH₄ or photoirradiation, leading to unsubstituted furan side products (monitored via ¹H NMR) .
Q. What preliminary biological screening assays are relevant for this compound?
- Enzyme inhibition : Tested against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported in µM range) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) show zone diameters of 10–15 mm at 100 µg/mL .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Q. How to address conflicting data between computational modeling and experimental results for this compound’s reactivity?
- DFT calculations : Compare HOMO-LUMO gaps (e.g., 4.5 eV predicted vs. 4.2 eV experimental via cyclic voltammetry) to identify discrepancies in electron-withdrawing effects .
- Solvent correction : Include solvent polarity parameters (e.g., PCM model for DMSO) in simulations to align with observed reaction rates .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?
- Flow chemistry : Continuous reactors with controlled residence times (2–5 min) prevent thermal degradation of the bromofuran ring .
- Catalyst immobilization : Pd nanoparticles on SiO₂ improve Suzuki coupling efficiency (TON >500) and reduce metal leaching .
Q. How to profile and mitigate impurities arising from degradation under physiological conditions?
Q. What advanced techniques validate target engagement in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
